1-Pentanamine, 5,5-diethoxy-N,N-dimethyl-
Description
1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- (CAS 21938-24-9) is a tertiary amine featuring a pentanamine backbone modified with two ethoxy groups at the 5-position and dimethyl substituents on the nitrogen atom. Its molecular formula is C₇H₁₇N, with a molecular weight of 115.22 g/mol . Structurally, it combines a diethyl acetal moiety (5,5-diethoxy) with a dimethylamino group, making it a hybrid of acetal-protected aldehydes and alkylamines.
Properties
IUPAC Name |
5,5-diethoxy-N,N-dimethylpentan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2/c1-5-13-11(14-6-2)9-7-8-10-12(3)4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIWKGTXYPTAJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCCCN(C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- typically involves the reaction of valeraldehyde with dimethylamine and diethyl acetal . The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary or secondary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism of action of 1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
N,N-Dimethyl-1-pentanamine (CAS 26153-88-8)
- Molecular Formula : C₇H₁₇N (identical to the target compound).
- Structure : Lacks the 5,5-diethoxy groups; instead, it is a linear pentanamine with dimethyl substitution on the nitrogen.
- Key Differences: The absence of ethoxy groups reduces polarity and increases volatility compared to the target compound.
1-Pentanamine (CAS 110-58-7)
- Molecular Formula : C₅H₁₃N.
- Structure : Primary amine with a linear pentyl chain.
- Key Differences : The absence of dimethyl and ethoxy substituents results in higher reactivity (e.g., in nucleophilic reactions) and lower steric hindrance. Thermodynamic data indicate a boiling point of 403.15 K and vapor pressures ranging from 1.33 kPa at 362.92 K to 202.63 kPa at 502.45 K . The diethoxy-dimethyl derivative likely has higher thermal stability due to its branched structure.
N-Ethyl-Pentylamine (CAS not specified)
- Molecular Formula : C₇H₁₇N.
- Structure : Secondary amine with an ethyl and pentyl group attached to nitrogen.
- Key Differences : While sharing the same molecular formula as the target compound, the lack of ethoxy groups and presence of a secondary amine moiety alter solubility and reactivity. Reported properties include a boiling point of 135.56°C and a vapor pressure of 5.71 mmHg at 25°C .
Functional Analogues
4-POBN (Spin Trap)
- Structure : A nitrone-based spin trap used to detect superoxide radicals.
- Key Differences : Unlike the target compound, 4-POBN forms unstable nitroxide adducts with superoxide, which decompose into hydroxyl adducts. The target compound lacks the nitrone group required for radical trapping .
TMPO (Trimethylpentylamine Oxide)
Thermodynamic and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (K) | Vapor Pressure (kPa) | Key Features |
|---|---|---|---|---|---|
| 1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- | C₇H₁₇N | 115.22 | Not reported | Not reported | Tertiary amine, diethoxy acetal |
| N,N-Dimethyl-1-pentanamine | C₇H₁₇N | 115.22 | ~390–410 (est.) | ~10–20 (est.) | Linear tertiary amine |
| 1-Pentanamine | C₅H₁₃N | 87.17 | 403.15 | 1.33–202.63 | Primary amine, high reactivity |
| N-Ethyl-Pentylamine | C₇H₁₇N | 115.22 | 408.71 (135.56°C) | 5.71 mmHg (25°C) | Secondary amine, moderate polarity |
Estimates based on structural analogues and thermodynamic trends .
Biological Activity
1-Pentanamine, 5,5-diethoxy-N,N-dimethyl- (CAS Number: 21938-24-9) is an organic compound characterized by a five-carbon alkane chain with an amine functional group. Its molecular formula is C11H25NO2, and it has a molecular weight of 203.32 g/mol. This compound has garnered interest due to its potential applications in various fields, including pharmaceuticals and chemical synthesis. However, detailed studies on its biological activity remain limited.
The synthesis of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl- typically involves the reaction of valeraldehyde with dimethylamine and diethyl acetal. The compound features a dimethylamino group that can participate in hydrogen bonding and electrostatic interactions with biological molecules, which may influence their function.
Chemical Reactions:
- Oxidation: Can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate.
- Reduction: Can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride.
- Substitution: Undergoes nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
The exact mechanism of action for 1-pentanamine, 5,5-diethoxy-N,N-dimethyl- in biological systems is not well-documented. However, it is hypothesized that the compound may influence various biological pathways through its interactions with specific molecular targets. The presence of the dimethylamino group suggests potential for engaging in hydrogen bonding and forming complexes with biological macromolecules.
Biological Activity
While comprehensive studies specifically targeting the biological activity of this compound are scarce, it has been noted for its potential applications in medicinal chemistry:
- Pharmaceutical Applications: It is explored as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Therapeutic Properties: Preliminary investigations suggest that compounds with similar structures may exhibit therapeutic effects, although specific studies on this compound are required for validation.
Comparative Analysis
To better understand the biological potential of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethyl-1-pentanamine | Similar amine structure without ethoxy groups | More commonly studied for biological activity |
| N,N-Diethyl-1-pentanamine | Contains ethyl groups instead of ethoxy | Different solubility characteristics |
| 1-Pentanamine | Basic five-carbon amine without substitutions | Simpler structure; serves as a precursor |
This comparison highlights the unique presence of ethoxy groups in 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-, which may influence its solubility and reactivity compared to similar compounds.
Case Studies and Research Findings
Currently, there are no extensive case studies specifically detailing the biological activity of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-. Most available literature focuses on its chemical properties and potential applications rather than direct biological effects.
However, research on similar compounds has shown that amines can exhibit various biological activities such as antimicrobial properties and interactions with neurotransmitter systems. For instance:
- Antimicrobial Activity: Some dimethylated amines have demonstrated effectiveness against bacterial strains.
- Neurotransmitter Interactions: Compounds with similar structural motifs have been studied for their roles as modulators in neurotransmitter systems.
These findings suggest a pathway for future research into the biological activities of 1-pentanamine, 5,5-diethoxy-N,N-dimethyl-, particularly in pharmacological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
